

Comprehensive Technical Guide to 2-Bromoacetamide: Properties, Synthesis, and Applications in Drug Discovery

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Compound Focus: 2-Bromoacetamide

CAS No.: 683-57-8

Cat. No.: S662042

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Chemical Identity and Fundamental Properties

2-Bromoacetamide (BAcAm) is a halogenated organic compound characterized by a reactive carbon-bromine bond attached to an acetamide group. This structure makes it a versatile alkylating agent and a valuable building block in synthetic organic chemistry and pharmaceutical research.

- Molecular Formula:** C_2H_4BrNO
- Molecular Weight:** 137.96 g/mol [1] [2] [3]
- CAS Registry Number:** 683-57-8 [1] [2] [3]
- IUPAC Name:** Acetamide, 2-bromo- [1]

The compound typically presents as a **white to off-white crystalline powder or flake crystal** [3]. It is moderately soluble in water, with a reported solubility of approximately **160 g/L** [2].

Table 1: Summary of Physical and Chemical Properties of 2-Bromoacetamide

Property	Value / Description	Reference
Melting Point	87-91 °C (lit.)	[2]

Property	Value / Description	Reference
Boiling Point	271.6 ± 23.0 °C (Predicted)	[2]
Density	1.4243 (rough estimate)	[2]
pKa	14.79 ± 0.40 (Predicted)	[2]
Refractive Index	1.4740 (estimate)	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[2]

Structural Characterization and Analytical Data

Crystalline Structure

X-ray crystallographic analysis reveals that **2-bromoacetamide** crystallizes in the **monoclinic space group P2₁/c** with one molecule in the asymmetric unit [4]. The molecular structure is almost planar, with the bromine atom lying only slightly out of the amide plane [4]. The crystal packing is stabilized by intermolecular **N—H···O hydrogen bonds**, which form a characteristic ladder-type network described by the graph sets R₂²(8) and R₂⁴(8) [4]. Additional **C—H···O** and **C—H···Br contacts** further contribute to the stability of the crystal structure [4].

Spectroscopic Data

- **NMR Spectroscopy:**

¹H NMR (500 MHz, DMSO-*d*₆, 298 K): δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm [4].

¹³C NMR (125 MHz, DMSO-*d*₆, 298 K): δ 29.63 (CH₂), 167.92 (C=O) ppm [4].

- **Mass Spectrometry:**

MS (ESI): m/z calcd. for $C_2H_4BrNONa$: 159.94 $[M + Na]^+$, found 159.94 [4].

- **IR Spectrum:**

The gas-phase IR spectrum is cataloged in the NIST/EPA Gas-Phase Infrared Database [1].

Synthesis and Manufacturing Protocols

Synthesis from Acetamide and Bromine

A classic laboratory-scale synthesis of **N-Bromoacetamide**, a related compound, is detailed in *Organic Syntheses* [5]. While this procedure specifically yields N-Bromoacetamide, it demonstrates the fundamental bromination chemistry relevant to this class of compounds.

Procedure:

- **Reaction:** Dissolve 20.0 g (0.34 mol) of acetamide in 54.0 g (0.34 mol) of bromine in a 500-mL Erlenmeyer flask. Cool the solution to 0–5°C in an ice bath [5].
- **Basification:** Slowly add an ice-cold aqueous 50% potassium hydroxide solution in small portions with swirling and cooling until the color becomes a light yellow (approximately 33-34 mL required) [5].
- **Quenching and Isolation:** Allow the nearly solid reaction mixture to stand at 0–5°C for 2-3 hours. Then, treat the mixture with 40 g of salt (sodium chloride) and 200 mL of chloroform, and warm on a steam bath with vigorous swirling for 2-3 minutes [5].
- **Extraction:** Decant the clear red chloroform layer from the semisolid lower layer. Repeat the extraction twice more with 200-mL and 100-mL portions of chloroform, respectively [5].
- **Purification and Crystallization:** Combine the chloroform extracts and dry over sodium sulfate. Filter the solution by gravity into a 2-L Erlenmeyer flask, add 500 mL of hexane with swirling, and chill for 1-2 hours. White needles of the product begin to form at once. Collect the crystals by suction filtration, wash with hexane, and air-dry [5].

Yield and Purity: The yield is 19-24 g (41-51%), with a melting point of 102-105°C and a purity of 98-100% as determined by thiosulfate titration [5]. The product is unstable and should be **stored in a cool place protected from light** [5].

Alternative Industrial Synthesis

A patented method provides an alternative synthesis route for bromoacetamide, highlighting an industrial production perspective [6]. This method involves a two-step process from acetic acid, comprising esterification followed by ammonification, and is reported to offer advantages such as a short reaction time, high yield, and a product that is easy to purify and exhibits low irritation [6]. Purification can be achieved via recrystallization or sublimation [6].

Biological Activity and Research Applications

Toxicity and Environmental Impact

Recent toxicological studies have revealed specific biological activities and potential hazards associated with **2-bromoacetamide**.

- **Impairment of Oocyte Maturation:** A 2024 study demonstrated that **2-bromoacetamide** exposure impairs oocyte maturation in both mouse and human models. The primary mechanism of action was identified as **disruption of the cytoskeleton** architecture within the oocyte, which is critical for proper cell division [7].
- **Hazard Classification:** Commercially available **2-bromoacetamide** is classified as a hazardous chemical with specific **GHS hazard warnings**, including "Danger" [2]. The hazard statements include **H301 (Toxic if swallowed)** and **H314 (Causes severe skin burns and eye damage)** [2]. Precautionary measures such as wearing protective equipment and working under well-ventilated conditions are mandatory [2].

Role in Pharmaceutical Development and Covalent Inhibitors

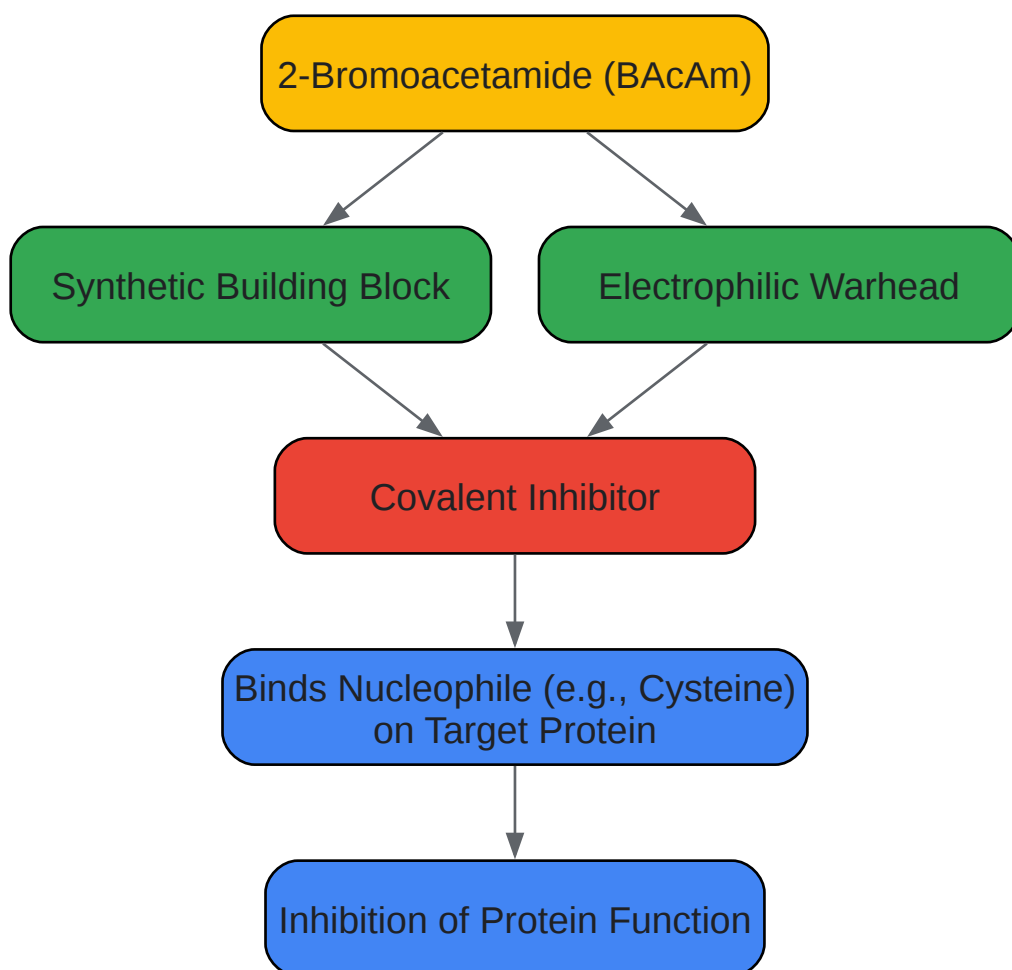
2-Bromoacetamide's reactivity, particularly its ability to act as an electrophilic alkylating agent, makes it a significant intermediate in pharmaceutical research, especially in the burgeoning field of **covalent drug discovery** [8].

Covalent inhibitors form stable chemical bonds with their target proteins, often leading to higher potency, longer duration of action, and the ability to target proteins considered 'undruggable' by traditional non-covalent therapeutics [8]. A key feature of these molecules is the **electrophilic "warhead"**, which is responsible for forming the covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein

[8]. The bromoacetamide group serves as a potential warhead due to its reactivity with thiols and other nucleophiles.

While **2-bromoacetamide** itself is a starting material, its structural motif is integral in the design of covalent inhibitors. These inhibitors have gained significant traction, representing about **30% of all active small-molecule substances** on the market [8]. Approved covalent drugs include inhibitors for kinases (e.g., Ibrutinib) and viral proteases (e.g., Nirmatrelvir) [8].

The following diagram illustrates the workflow for utilizing **2-bromoacetamide** in covalent drug discovery, from its role as a synthetic building block to its functional application in inhibiting a target protein.



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Commercial and Regulatory Information

2-Bromoacetamide is readily available from multiple chemical suppliers for research and development purposes.

Table 2: Selected Commercial Availability of **2-Bromoacetamide**

Supplier / Source	Purity	Packaging	Price	Reference
Sigma-Aldrich	98%	5 g	\$64.80	[2]
TCI Chemical	>98.0% (GC)(N)	5 g	\$34.00	[2]
ChemImpex	≥ 98% (Assay)	Not Specified	Not Listed	[3]

- **Safety and Handling:** The compound is classified under **UN 2923** (corrosive solid, toxic) with a **Packing Group III** [2]. It is considered hazardous material (Hazmat) [3]. Key safety statements include **P260** (Do not breathe dust/fume/gas/mist/vapours/spray), **P280** (Wear protective gloves/protective clothing/eye protection/face protection), and **P310** (Immediately call a POISON CENTER or doctor/physician) [2].
- **Regulatory Status:** The compound is not a DEA-regulated substance [3].

Conclusion

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